1-(Phenylsulfonyl)-6-methoxy-7-azaindole

描述

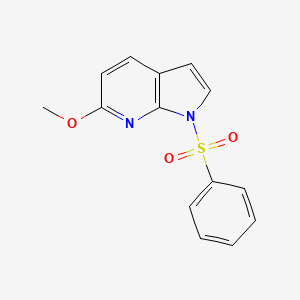

1-(Phenylsulfonyl)-6-methoxy-7-azaindole is a heterocyclic compound featuring a 7-azaindole core substituted with a methoxy group at position 6 and a phenylsulfonyl group at position 1. The 7-azaindole scaffold is structurally analogous to indole but replaces one nitrogen atom at position 7, conferring unique electronic and steric properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole typically involves the following steps:

Formation of the Azaindole Core: The azaindole core can be synthesized through various methods, including the cyclization of appropriate precursors.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

化学反应分析

Types of Reactions: 1-(Phenylsulfonyl)-6-methoxy-7-azaindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenylsulfonyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of substituted azaindole derivatives.

科学研究应用

1-(Phenylsulfonyl)-6-methoxy-7-azaindole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

作用机制

The mechanism of action of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the methoxy group may enhance binding affinity. The azaindole core can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity.

相似化合物的比较

The following table summarizes key structural and functional differences between 1-(Phenylsulfonyl)-6-methoxy-7-azaindole and related azaindole derivatives:

Key Findings:

Substituent Position and Receptor Affinity :

- The 1-(phenylsulfonyl) group in the target compound introduces steric hindrance, which may reduce binding to melatonin receptors compared to 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives. The latter’s flexible alkanamidoethyl chain allows better accommodation in MT₁/MT₂ receptor pockets .

- Basic groups (e.g., amines) at position 3 are detrimental to melatoninergic activity, as seen in other analogs, emphasizing the sensitivity of receptor interactions to substituent chemistry .

However, halogens may also reduce solubility compared to methoxy groups .

Methoxy Group Role :

- The 6-methoxy group in the target compound and its analogs (e.g., 5-Fluoro-6-methoxy-1H-indole) improves solubility and stabilizes interactions via hydrogen bonding, a critical feature for bioavailability .

Structural Analogues in Drug Design: 4-Amino-5-bromo-7-azaindole demonstrates how amino groups at position 4 can facilitate interactions with nucleic acids, making it useful in antiviral research. This contrasts with the target compound’s phenylsulfonyl group, which is more suited for electrophilic aromatic substitution reactions .

生物活性

1-(Phenylsulfonyl)-6-methoxy-7-azaindole is a compound that has garnered attention due to its potential as a kinase inhibitor, particularly in the context of cancer therapies. This article provides a comprehensive overview of its biological activities, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a phenylsulfonyl group and a methoxy substituent on the azaindole framework. This configuration contributes to its biological activity, particularly in inhibiting specific kinases involved in various cellular processes.

The primary mechanism through which this compound exerts its biological effects is by inhibiting kinase activity. Kinases are enzymes that modify other proteins by adding phosphate groups, playing critical roles in signaling pathways that regulate cell growth, differentiation, and metabolism.

Key Mechanisms:

- Inhibition of c-Jun N-terminal Kinase (JNK) : This compound has been shown to inhibit JNK, which is involved in stress responses and is linked to neurodegenerative diseases and inflammation .

- Selective Targeting : Its structural features allow for selective inhibition of certain kinases over others, minimizing potential side effects associated with broader-spectrum inhibitors .

Research Findings

Numerous studies have investigated the biological activity of this compound, revealing promising results:

- Anticancer Activity : The compound has demonstrated efficacy against various cancer cell lines by inducing apoptosis (programmed cell death) through its action on specific kinases involved in survival signaling pathways .

- Neuroprotective Effects : In models of neurodegenerative diseases, inhibition of JNK has shown potential benefits in reducing neuronal damage and inflammation .

- Pharmacokinetics : Research indicates favorable pharmacokinetic properties, suggesting good absorption and bioavailability which are crucial for therapeutic applications .

Table 1: Summary of Biological Activities

Table 2: Comparison with Other Kinase Inhibitors

| Compound Name | Target Kinase | Selectivity | Reference |

|---|---|---|---|

| This compound | c-Jun N-terminal Kinase (JNK) | High | , |

| Avapritinib | PDGFRA | Moderate | |

| Imatinib | BCR-ABL | High |

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound effectively inhibits JNK activity in various cancer cell lines, leading to reduced proliferation and increased apoptosis rates .

- Animal Models : Animal studies have demonstrated that administration of this compound can improve outcomes in models of neurodegeneration by mitigating inflammatory responses linked to JNK activation .

- Clinical Implications : The potential for this compound as a therapeutic agent in treating cancers and neurodegenerative disorders is being explored in ongoing clinical trials, focusing on its efficacy and safety profile .

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(Phenylsulfonyl)-6-methoxy-7-azaindole derivatives?

The synthesis of 7-azaindole derivatives often involves regioselective functionalization of the heterocyclic core. A critical step is the introduction of substituents at the 1-position (phenylsulfonyl group) and 6-position (methoxy group). For example, palladium-catalyzed cyanation and subsequent reduction can install aminomethyl moieties, as demonstrated in the synthesis of related intermediates . Additionally, regioselective chlorination via N-oxide intermediates ensures precise functionalization of the azaindole ring . Methodological optimization includes controlling reaction conditions (e.g., temperature, catalyst loading) to suppress side reactions like over-chlorination.

Q. How do structural modifications at the sulfonyl group affect the biological activity of 6-methoxy-7-azaindole derivatives?

The phenylsulfonyl group enhances metabolic stability and influences receptor binding affinity. In melatonin receptor agonists, substituting the sulfonyl group with alternative electron-withdrawing moieties (e.g., trifluoromethylsulfonyl) alters ligand-receptor interactions. For instance, Jeanty et al. (2011) demonstrated that 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives with optimized sulfonyl groups exhibited nanomolar binding affinities for MT₁/MT₂ receptors, attributed to improved hydrophobic interactions and hydrogen bonding . Researchers should prioritize steric and electronic compatibility with target binding pockets during sulfonyl group modification.

Q. What analytical techniques are critical for characterizing the purity and regiochemistry of 7-azaindole derivatives?

High-resolution techniques are essential:

- NMR Spectroscopy : H and C NMR confirm regiochemistry by identifying coupling patterns (e.g., distinguishing C-4 vs. C-6 substitution) .

- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., over-chlorinated species) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the functionalization of the 7-azaindole core, and how can they be addressed?

The 7-azaindole core exhibits multiple reactive sites (C-3, C-4, and C-6), leading to competing pathways. For example, direct chlorination without directing groups often yields mixtures. A solution involves generating N-oxide intermediates, which direct electrophilic substitution to the C-4 position via coordination with Lewis acids . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals, guiding the design of regioselective reactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for selective melatonin receptor agonism?

SAR studies by Jeanty et al. (2011) revealed:

- Methoxy Group : Essential for MT₁/MT₂ affinity; removal reduces binding by >100-fold .

- Side Chain Length : 2-alkanamidoethyl chains with 4–6 carbons maximize receptor activation (EC₅₀ = 0.8–1.2 nM) .

- Sulfonyl Group : Bulky substituents (e.g., phenylsulfonyl) improve selectivity over off-target GPCRs .

Researchers should employ iterative cycles of synthesis, radioligand displacement assays, and molecular docking to refine substituents .

Q. What experimental approaches validate target engagement of 7-azaindole derivatives in cellular assays?

- Radioligand Binding Assays : Compete H-melatonin with test compounds to measure IC₅₀ values .

- cAMP Inhibition : Functional assays using CHO cells expressing MT₁/MT₂ receptors confirm agonist efficacy .

- Kinetic Studies : Surface plasmon resonance (SPR) quantifies on/off rates for receptor-ligand complexes .

Contradictory data (e.g., high binding affinity but low cellular activity) may arise from poor membrane permeability, requiring logP optimization .

Q. Methodological Guidance for Data Interpretation

Handling Contradictory Results

- Example : Discrepancies between in vitro binding and in vivo efficacy may stem from pharmacokinetic limitations. Address this by measuring plasma stability (e.g., liver microsome assays) and blood-brain barrier penetration (e.g., PAMPA-BBB) .

- Statistical Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ, π parameters) with activity data, identifying outliers for reevaluation .

属性

IUPAC Name |

1-(benzenesulfonyl)-6-methoxypyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-13-8-7-11-9-10-16(14(11)15-13)20(17,18)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPKCWMQFYHZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。